Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C({15})H({11})NO({3})S({2}). This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings. The compound also features a thienylcarbonyl group and a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate is microtubules in interphase and mitotic cells . Microtubules are a component of the cytoskeleton, involved in maintaining the structure of the cell and also play a vital role in cellular processes such as mitosis and intracellular transport.
Mode of Action
This compound, also known as Nocodazole, is thought to bind directly to tubulin, a globular protein that is the main constituent of microtubules . This binding causes conformational changes in tubulin, resulting in increased exposure of some sulfhydryl and possibly tyrosine residues . This interaction disrupts the structure and function of microtubules, thereby interfering with cell division and other cellular processes.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its solubility and stability. It is soluble in formic acid, benzaldehyde, DMSO, and a mixture of chloroform:methanol (2:1), but only slightly soluble in water . A pharmaceutical solution was prepared in PEG 400 . Its solubility in biological media is maintained for greater than 2 hours with 12% DMSO . Frozen aliquots in DMSO or DMF are quite stable at –20°C for several months . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of this compound’s action is the disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential anticancer agent. Malignant cells may be more susceptible to the antimicrotubular effect of this compound than nonmalignant cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its stability in biological media and at different storage temperatures can influence its efficacy and shelf life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate typically involves the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a benzene derivative. This step often requires a palladium-catalyzed coupling reaction under inert conditions.
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Introduction of the Thienylcarbonyl Group: : The thienylcarbonyl group is introduced via an acylation reaction. This can be achieved by reacting the benzothiophene core with 2-thiophenecarbonyl chloride in the presence of a base such as pyridine or triethylamine.
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Formation of the Methyl Ester: : The final step involves esterification, where the carboxylic acid group on the benzothiophene core is converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a promising lead compound for the development of pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, polymers, and other high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-1-benzothiophene-2-carboxylate: Similar structure but lacks the thienylcarbonyl group.
Methyl 5-[(2-furylcarbonyl)amino]-1-benzothiophene-2-carboxylate: Contains a furan ring instead of a thiophene ring.
Methyl 5-[(2-pyridylcarbonyl)amino]-1-benzothiophene-2-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate is unique due to the presence of both a benzothiophene core and a thienylcarbonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.
Properties
IUPAC Name |
methyl 5-(thiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c1-19-15(18)13-8-9-7-10(4-5-11(9)21-13)16-14(17)12-3-2-6-20-12/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGIHAKGHVUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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